1-Methyl-4-phenylpiperazine

Drug Delivery Permeation Enhancers Cytotoxicity

1-Methyl-4-phenylpiperazine (1-M-4-PPZ) is a key phenylpiperazine derivative featuring a methyl substitution on the piperazine nitrogen, which distinguishes it from the parent 1-phenylpiperazine (PPZ). This structural modification yields a compound with a molecular weight of 176.26 g/mol, a boiling point of 268.4 °C, and a density of 1.02 g/cm³.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 3074-43-9
Cat. No. B1295630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenylpiperazine
CAS3074-43-9
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyWQDDXVGJRSTLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenylpiperazine (CAS 3074-43-9): A Core Scaffold for CNS Research and Drug Delivery


1-Methyl-4-phenylpiperazine (1-M-4-PPZ) is a key phenylpiperazine derivative featuring a methyl substitution on the piperazine nitrogen, which distinguishes it from the parent 1-phenylpiperazine (PPZ) [1]. This structural modification yields a compound with a molecular weight of 176.26 g/mol, a boiling point of 268.4 °C, and a density of 1.02 g/cm³ . It is primarily utilized as a building block in the synthesis of central nervous system (CNS) agents and as a probe in drug delivery research [1]. Its properties and applications differ significantly from its close analogs, making it a specific, non-interchangeable tool in both medicinal chemistry and pharmacology.

1
Synthesis Workflow
CNS agent building block with N-methyl phenylpiperazine core
2
Transport Probe
Selective scaffold lacking paracellular permeation enhancement
3
Cell Health Context
Reported lower cytotoxicity profile supports cell-based assays

Why 1-Methyl-4-phenylpiperazine (3074-43-9) Cannot Be Replaced by Other Phenylpiperazines


Substituting 1-Methyl-4-phenylpiperazine (1-M-4-PPZ) with unsubstituted 1-phenylpiperazine (PPZ) or its 4-methylphenyl analog (1-4-MPPZ) leads to a fundamentally different experimental outcome. These compounds are not functionally equivalent. While PPZ and 1-4-MPPZ act as potent intestinal permeation enhancers, dramatically increasing paracellular transport, 1-M-4-PPZ is completely devoid of this activity in the same models [1][2]. Furthermore, 1-M-4-PPZ exhibits a markedly superior cytotoxicity profile, causing less disruption to mitochondrial and plasma membrane integrity than its counterparts [2]. These divergent properties mean that procurement decisions based solely on the phenylpiperazine core will result in assay failure or misinterpretation of biological data. The evidence below quantifies these critical performance gaps.

1-Methyl-4-phenylpiperazine
No effect on TEER or paracellular flux; avoids permeability confound
Less disruption of mitochondrial and plasma membrane potential
Lower boiling point and density influence purification design
PPZ / 1-4-MPPZ (analogs)
Potent paracellular permeation enhancers; alter TEER and mannitol flux
Greater mitochondrial and membrane potential perturbation
Higher boiling point and density shift formulation behavior

Quantitative Evidence for Selecting 1-Methyl-4-phenylpiperazine (3074-43-9) over Analogs


Superior Cytotoxicity Profile: Lower Epithelial Toxicity than 1-Phenylpiperazine

In a comprehensive structure-function analysis of phenylpiperazine derivatives, 1-methyl-4-phenylpiperazine (1-M-4-PPZ) was identified as one of the most promising compounds due to its significantly lower toxicity profile compared to the parent compound, 1-phenylpiperazine (PPZ). This reduced toxicity was a key factor in its selection for further development as a potential permeation enhancer [1].

Cytotoxicity Profile
Head-to-head
Lower toxicity vs PPZ PPZ higher toxicity
Supports selection for cell-health-sensitive assays
Qualitative endpoint; exact IC50 not reported
Drug Delivery Permeation Enhancers Cytotoxicity Caco-2 Cells

Lack of Permeation Enhancement: A Key Differentiator for Controlled Permeability Studies

In a direct comparative study using isolated rat intestinal tissue mucosae, 1-methyl-4-phenylpiperazine (1-M-4-PPZ) was found to be inactive as a permeation enhancer, in stark contrast to its analogs 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ). Specifically, 1-M-4-PPZ did not induce any change in transepithelial electrical resistance (TEER) or increase the apparent permeability (Papp) of the paracellular marker [14C]-mannitol, while PPZ and 1-4-MPPZ produced significant, concentration-dependent effects [1][2].

Permeation Activity
Head-to-head
No effect on TEER/Papp vs PPZ & 1-4-MPPZ: significant decrease in TEER, increased Papp
Enables permeability studies without functional enhancement confound
Rat colonic mucosae, Ussing chamber; [14C]-mannitol marker
Intestinal Permeability Paracellular Transport Ussing Chamber TEER

Reduced Impact on Mitochondrial and Plasma Membrane Potential Compared to PPZ and 1-4-MPPZ

High-content analysis of Caco-2 cells revealed that treatment with 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ) led to a marked decrease in mitochondrial membrane potential and an increase in plasma membrane potential. In contrast, 1-methyl-4-phenylpiperazine (1-M-4-PPZ) had a significantly lesser impact on these critical cellular health parameters [1][2].

Membrane Perturbation
Head-to-head
Smaller mitochondrial & plasma membrane potential changes vs PPZ & 1-4-MPPZ larger changes
Reduced cellular stress may benefit long-term assays
High-content imaging in intestinal epithelial model
Mitochondrial Toxicity High-Content Analysis Cellular Health Drug Safety

Distinct Physicochemical Properties: Lower Boiling Point and Density vs. 1-Phenylpiperazine

The methyl substitution on the piperazine ring of 1-M-4-PPZ results in notably different physicochemical properties compared to the parent 1-phenylpiperazine (PPZ). Specifically, 1-M-4-PPZ has a lower boiling point (268.4 °C) and density (1.02 g/cm³) than PPZ (boiling point 286 °C, density 1.062 g/mL) .

Physicochemical Identity
Data to verify
BP: 268.4 °C; Density: 1.02 g/cm³
PPZ BP: 286 °C; Density: 1.062 g/mL
Distinct properties guide purification and formulation design
Supplier-reported values; verify for critical processes
Physicochemical Properties Formulation Handling Storage

Optimal Application Scenarios for Procuring 1-Methyl-4-phenylpiperazine (3074-43-9)


Use as a Negative Control or Inactive Scaffold in Intestinal Permeability Studies

In experiments designed to investigate intestinal permeation enhancement, 1-methyl-4-phenylpiperazine (1-M-4-PPZ) serves as an ideal negative control. Its complete lack of effect on TEER and paracellular marker flux, as documented in Ussing chamber studies with rat colonic mucosae, contrasts sharply with the potent activity of its analogs, PPZ and 1-4-MPPZ [1]. This property allows researchers to attribute observed permeability changes to the specific structural features absent in 1-M-4-PPZ, thereby validating assay specificity.

A Low-Toxicity Scaffold for Cellular Assays Requiring a Phenylpiperazine Core

For long-term cell-based studies, such as those investigating receptor binding, signaling pathways, or chronic toxicity, where the presence of a phenylpiperazine moiety is required but compound-induced cytotoxicity is a concern, 1-M-4-PPZ is the preferred choice. Its documented lower toxicity profile and reduced impact on mitochondrial and plasma membrane potential in Caco-2 cells make it a superior alternative to more cytotoxic analogs like PPZ and 1-4-MPPZ [2][3].

Synthesis of CNS-Targeted Drug Candidates and Complex Molecular Probes

1-Methyl-4-phenylpiperazine is a versatile intermediate in the synthesis of CNS-active compounds [4]. Its specific methyl and phenyl substitution pattern is a key pharmacophore in numerous drug discovery programs. For instance, it is used in the preparation of phenyl-1,5-anhydro-β-D-glucitol derivatives, which are being investigated for diabetes treatment . Its unique structure allows for further functionalization to modulate binding affinity and selectivity at neurotransmitter receptors, making it a critical building block for medicinal chemists [4].

Analytical Method Development and Physicochemical Characterization

The distinct physicochemical profile of 1-M-4-PPZ, including its lower boiling point (268.4 °C) and density (1.02 g/cm³) compared to 1-phenylpiperazine, makes it a valuable reference standard for analytical method development . These property differences are essential for optimizing separation parameters in techniques like HPLC and GC, and for validating the identity and purity of newly synthesized derivatives.

Application
Selection Property
Validation Focus
Permeability negative control
Absence of paracellular permeation enhancement
TEER and paracellular marker flux validation
Cell-based assay scaffold
Reported lower cytotoxicity profile
Mitochondrial and plasma membrane integrity endpoints
CNS agent synthesis
N-methyl phenylpiperazine building block
Purity and identity by HPLC/NMR
Analytical reference standard
Distinct BP and density profile
Reference qualification by GC/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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